5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene

Description

The exact mass of the compound 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5584. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl4O2/c1-12-7(13-2)5(10)3(8)4(9)6(7)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSMEJQTFMHABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C(=C(C(=C1Cl)Cl)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176559 | |

| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-27-4 | |

| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxy-1,3-cyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2207-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2207-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (CAS No. 2207-27-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, a versatile reagent in organic synthesis. The document details its chemical and physical properties, a verified synthesis protocol, and its significant applications, particularly in the construction of complex molecular architectures through the Diels-Alder reaction. A special focus is placed on its utility in the synthesis of precursors for drug discovery and development, illustrated by a detailed multi-step synthetic pathway to a key intermediate. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

Introduction

This compound, with the CAS Registry Number 2207-27-4, is a chlorinated cyclic diene that has garnered significant interest as a building block in organic synthesis.[1][2][3] Its unique electronic and steric properties, arising from the presence of four chlorine atoms and two methoxy groups on the cyclopentadiene ring, make it a highly reactive and versatile reagent.[3][4] This guide will delve into the technical aspects of this compound, providing a detailed understanding of its synthesis, properties, and applications, with a particular emphasis on its role in the development of novel molecular frameworks relevant to drug discovery.

Chemical and Physical Properties

This compound is a viscous, yellow-tinted oil under standard conditions.[2] The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 2207-27-4 | [1][2][3] |

| Molecular Formula | C₇H₆Cl₄O₂ | [1] |

| Molecular Weight | 263.93 g/mol | [1] |

| Appearance | Viscous, yellow-tinted oil | [2] |

| Boiling Point | 79-84 °C at 0.6 mmHg | [2] |

| Purity | Typically ≥95% | [5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of hexachlorocyclopentadiene with a methanolic solution of potassium hydroxide.[2]

Experimental Protocol

Materials:

-

Hexachlorocyclopentadiene (0.93 mole, 254 g)

-

Methanol (1400 mL)

-

Potassium hydroxide (2.14 moles, 120 g)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Crushed ice

Procedure:

-

In a 3-liter, three-necked flask equipped with a condenser, an addition funnel, and a mechanical stirrer, combine hexachlorocyclopentadiene (254 g) and 800 mL of methanol.

-

With stirring, add a solution of potassium hydroxide (120 g) in 600 mL of methanol dropwise over a period of 2 hours.

-

Continue stirring the reaction mixture for an additional 2 hours.

-

Pour the reaction mixture over 3 liters of crushed ice.

-

Once the ice has melted, extract the mixture with three 250-mL portions of dichloromethane.

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Concentrate the dried solution on a rotary evaporator to obtain a yellow syrup.

-

Distill the residue through a 12-inch vacuum-jacketed Vigreux column. The product, this compound, is collected as a viscous, yellow-tinted oil at a boiling point of 79–84 °C (0.6 mm Hg). The typical yield is between 76-77%.[2]

Applications in Organic Synthesis: The Diels-Alder Reaction

The primary utility of this compound lies in its role as a diene in the Diels-Alder reaction.[4] This [4+2] cycloaddition reaction provides a powerful method for the construction of six-membered rings, which are ubiquitous in natural products and pharmaceutical agents. The resulting bicyclic adducts serve as versatile intermediates for further synthetic transformations.

Synthesis of a Norbornene Intermediate

A key application demonstrating the utility of this compound is the synthesis of norbornene derivatives. These strained bicyclic systems are valuable precursors in various synthetic endeavors, including the preparation of insecticides like dieldrin and endrin.[6][7]

Materials:

-

This compound (0.72 mole, 189 g)

-

Ethylene gas

-

Nitrogen gas

Procedure:

-

Place 189 g of this compound in a large Pyrex gas washing bottle with a fritted-glass inlet, fitted with a condenser and a drying tube.

-

Pass a slow stream of nitrogen and ethylene through the fritted-glass inlet.

-

Heat the reaction vessel to 180–190 °C using an oil bath.

-

Continue bubbling ethylene through the reaction mixture at this temperature for 6 hours. The color of the liquid will change from yellow to reddish-brown.

-

After cooling, distill the reaction mixture through a 12-inch vacuum-jacketed Vigreux column to yield 7,7-dimethoxy-1,2,3,4-tetrachlorobicyclo[2.2.1]hept-2-ene as a yellow syrup (b.p. 70–75 °C at 0.15 mm Hg). The expected yield is 73–78%.[2]

Multi-step Synthesis in the Context of Drug Discovery

The chlorinated norbornene adducts derived from this compound are not only precursors to pesticides but can also be transformed into complex molecular scaffolds of interest in medicinal chemistry. The rigid bicyclic framework allows for precise stereochemical control in subsequent reactions. While direct applications in the synthesis of marketed drugs are not extensively documented, the principles are highly relevant for the construction of novel chemical entities for biological screening.

The following section outlines a conceptual multi-step synthesis, based on known chemical transformations, to illustrate how the initial Diels-Alder adduct can be elaborated into a more complex, functionalized molecule that could serve as a starting point for a drug discovery program.

Synthetic Pathway to a Functionalized Aminonorbornene Derivative

This synthetic pathway demonstrates the conversion of the initial Diels-Alder adduct into a functionalized aminonorbornene, a scaffold that can be further diversified.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation and high reactivity in Diels-Alder cycloadditions make it an important tool for the construction of complex cyclic and bicyclic systems. The resulting adducts can be further manipulated to generate a wide array of functionalized molecules, highlighting its potential in the synthesis of novel compounds for drug discovery and materials science. This guide provides the essential technical information for researchers and professionals to effectively utilize this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, a versatile reagent in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its application in Diels-Alder reactions, and discusses its known applications. This guide is intended for researchers and professionals in the fields of chemistry and drug development who are interested in utilizing this compound as a synthetic building block.

Introduction

This compound is a chlorinated cyclic organic compound that serves as a valuable intermediate in the synthesis of complex molecules.[1] Its rigid structure and the presence of both electron-withdrawing chlorine atoms and electron-donating methoxy groups impart unique reactivity, making it a powerful tool in cycloaddition reactions.[2] This guide will delve into the key aspects of this compound, with a focus on its practical application in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 263.93 g/mol | [3] |

| Molecular Formula | C₇H₆Cl₄O₂ | [3] |

| CAS Number | 2207-27-4 | [3] |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 26-28 °C | [4] |

| Boiling Point | 108-110 °C at 11 mmHg | [4] |

| Density | 1.501 g/cm³ at 25 °C | [4] |

| Refractive Index | n20/D 1.525 | [4] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

| Technique | Key Features | Reference(s) |

| ¹H NMR | A singlet peak corresponding to the six protons of the two methoxy groups. | [1] |

| ¹³C NMR | Signals corresponding to the methoxy carbons, the quaternary carbon at position 5, and the four olefinic carbons of the cyclopentadiene ring. | [1] |

| Infrared (IR) | Characteristic absorption bands for C-O, C-Cl, and C=C bonds. | [5][6] |

| Mass Spectrometry (MS) | The mass spectrum exhibits a molecular ion peak and a characteristic isotopic pattern due to the presence of four chlorine atoms. | [5] |

Experimental Protocol: The Diels-Alder Reaction

The primary application of this compound is as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions.[7] This reaction is a powerful tool for the formation of six-membered rings and the construction of complex polycyclic systems.[8]

General Procedure

The following is a generalized experimental protocol for a Diels-Alder reaction using this compound and a generic dienophile.

Materials:

-

This compound

-

Dienophile (e.g., maleic anhydride, an acrylate, or other activated alkene)

-

Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

-

Addition of Dienophile: Add the chosen dienophile (typically 1 to 1.2 equivalents).

-

Solvent Addition: Add the anhydrous solvent to the flask. The concentration will depend on the specific reactants and can be optimized.

-

Inert Atmosphere: Flush the flask with an inert gas and maintain a positive pressure throughout the reaction.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction time can vary from a few hours to several days depending on the reactivity of the dienophile.[7] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, it can be collected by vacuum filtration.[9] If the product remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.[10]

-

Characterization: The structure and purity of the resulting Diels-Alder adduct should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Logical Workflow of the Diels-Alder Reaction

The following diagram illustrates the general workflow for carrying out a Diels-Alder reaction with this compound.

Caption: General workflow for a Diels-Alder reaction.

Applications in Synthesis

The Diels-Alder adducts derived from this compound are valuable intermediates for the synthesis of a variety of complex molecules, including natural products and their analogues. The resulting bicyclic systems provide a rigid scaffold that can be further functionalized with high stereocontrol.[7]

Biological Activity and Drug Development

Currently, there is limited publicly available information on the direct biological activity of this compound or its direct involvement in specific signaling pathways. Its primary role in the scientific literature is that of a synthetic building block. While the complex molecules synthesized using this diene may have biological applications, the compound itself is not typically investigated for its pharmacological properties. Researchers in drug development may find this compound useful for the synthesis of novel molecular scaffolds that can then be screened for biological activity.

Conclusion

This compound is a highly functionalized diene that plays a significant role in synthetic organic chemistry, particularly in the construction of complex cyclic systems via the Diels-Alder reaction. This guide has provided essential information on its properties, a general experimental protocol for its use, and an overview of its applications. While direct biological applications are not well-documented, its utility as a synthetic intermediate makes it a valuable tool for chemists in academia and industry, including those in the early stages of drug discovery and development.

References

- 1. 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene(2207-27-4) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | 2207-27-4 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]

- 6. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. community.wvu.edu [community.wvu.edu]

- 9. scribd.com [scribd.com]

- 10. sciforum.net [sciforum.net]

An In-depth Technical Guide to 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene

This technical guide provides a comprehensive overview of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its structure, properties, synthesis, and applications.

Molecular Structure and Properties

This compound is a cyclic organic compound with a five-membered cyclopentadiene ring.[1] This ring is substituted with four chlorine atoms at positions 1, 2, 3, and 4, and two methoxy groups at position 5.[2] The presence of both electron-withdrawing chlorine atoms and electron-donating methoxy groups imparts unique reactivity to the molecule.[1]

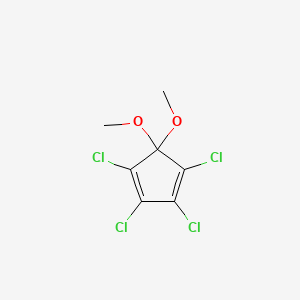

Below is a diagram illustrating the chemical structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₄O₂ | [1][2][3][4][5] |

| Molecular Weight | 263.93 g/mol | [1][2][3][4][5][6] |

| CAS Number | 2207-27-4 | [3][4][5] |

| IUPAC Name | 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | [1][2][7] |

| Appearance | Yellow liquid | [4] |

| Melting Point | 27-28 °C | [4][6] |

| Boiling Point | 108-110 °C at 11 mmHg | [6] |

| Density | 1.5010 g/cm³ at 20 °C | [4] |

| Refractive Index | 1.525 | [4] |

Spectroscopic Data

Spectroscopic analysis provides confirmation of the compound's structure. The proton nuclear magnetic resonance (¹H NMR) spectrum is particularly informative.

| Spectroscopic Data | Value | Reference |

| ¹H NMR (CDCl₃) | δ 3.35 ppm (singlet, 6H) | [1] |

| IR Spectrum | Data available in the NIST Chemistry WebBook | [3][8] |

| Mass Spectrum (EI) | Data available in the NIST Chemistry WebBook | [3][9] |

Synthesis

The primary synthetic route to this compound involves the reaction of hexachlorocyclopentadiene with methanolic potassium hydroxide.[10] This reaction proceeds via a dechlorination-methoxylation sequence.

The logical workflow for the synthesis is depicted in the following diagram.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Hexachlorocyclopentadiene

A representative experimental protocol for the synthesis is as follows:

-

Reaction Setup: A solution of potassium hydroxide in methanol is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Addition of Starting Material: Hexachlorocyclopentadiene is added dropwise to the methanolic potassium hydroxide solution at a controlled temperature.

-

Reaction: The reaction mixture is stirred and heated under reflux for a specified period to ensure complete conversion.

-

Workup: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[1]

Chemical Reactivity and Applications

This compound is a highly reactive diene that readily participates in Diels-Alder reactions with a wide range of dienophiles.[11][12] This reactivity makes it a valuable building block in the synthesis of complex organic molecules, including natural products and functional materials.[1][12] The resulting Diels-Alder adducts can be further transformed into various bridged bicyclic and aromatic compounds.[11]

The general scheme of a Diels-Alder reaction involving this compound is shown below.

References

- 1. Buy this compound | 2207-27-4 [smolecule.com]

- 2. This compound | 2207-27-4 | Benchchem [benchchem.com]

- 3. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | C7H6Cl4O2 | CID 75154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]

- 9. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]

- 10. 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene | 2207-27-4 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, a versatile diene for Diels-Alder reactions and a valuable building block in the synthesis of complex organic molecules. This document details the experimental protocol, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis

The synthesis of this compound is achieved through the reaction of hexachlorocyclopentadiene with a methanolic solution of potassium hydroxide.[1] This reaction proceeds via a nucleophilic substitution of two chlorine atoms at the 5-position of the cyclopentadiene ring with methoxy groups.

Reaction Mechanism

While a detailed signaling pathway is not applicable in this context, the reaction mechanism involves the attack of methoxide ions, generated from potassium hydroxide and methanol, on the electrophilic carbon atom at the 5-position of the hexachlorocyclopentadiene. This is followed by the elimination of chloride ions. The geminal dichlorides at the saturated carbon are more susceptible to substitution than the vinylic chlorides.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the preparation of this compound.[1]

Materials:

-

Hexachlorocyclopentadiene

-

Methanol

-

Potassium hydroxide

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Crushed ice

Equipment:

-

3-liter three-necked flask

-

Condenser

-

Addition funnel

-

Mechanical stirrer

-

Rotary evaporator

-

Vacuum-jacketed Vigreux column for distillation

Procedure:

-

Reaction Setup: In a 3-liter three-necked flask equipped with a condenser, an addition funnel, and a mechanical stirrer, place 254 g (0.93 mole) of hexachlorocyclopentadiene and 800 ml of methanol.

-

Reagent Addition: Start the stirrer and add a solution of 120 g (2.14 moles) of potassium hydroxide in 600 ml of methanol dropwise over a period of 2 hours.

-

Reaction: Stir the reaction mixture for an additional 2 hours.

-

Work-up: Pour the reaction mixture over 3 liters of crushed ice. Once the ice has melted, extract the mixture with three 250-ml portions of dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Concentrate the solution to a yellow syrup using a rotary evaporator.

-

Purification: Distill the residue through a 12-inch vacuum-jacketed Vigreux column. The product, this compound, is collected as a viscous, yellow-tinted oil at a boiling point of 79–84°C at 0.6 mm Hg.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.[1]

| Parameter | Value |

| Reactants | |

| Hexachlorocyclopentadiene | 254 g (0.93 mole) |

| Potassium Hydroxide | 120 g (2.14 moles) |

| Methanol (for KOH) | 600 ml |

| Methanol (for HCCPD) | 800 ml |

| Reaction Conditions | |

| Addition Time | 2 hours |

| Reaction Time | 2 hours (post-addition) |

| Temperature | Not specified, likely ambient temperature |

| Product Information | |

| Product Name | This compound |

| Yield | 187–189 g (76–77%) |

| Boiling Point | 79–84°C @ 0.6 mm Hg |

| Appearance | Viscous, yellow-tinted oil |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Properties, Synthesis, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene. Particular emphasis is placed on its application as a versatile building block in the synthesis of complex molecular architectures, notably through the Diels-Alder reaction, and the emerging relevance of its derivatives in the field of drug discovery.

Core Properties of 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene

1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene is a synthetic organic compound characterized by a cyclopentadiene ring substituted with four chlorine atoms and two methoxy groups.[1] The presence of both electron-withdrawing chlorine atoms and electron-donating methoxy groups imparts unique reactivity to the molecule.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene is presented in Table 1. This data is essential for its handling, storage, and use in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C7H6Cl4O2 | [1][2][3][4][5] |

| Molecular Weight | 263.93 g/mol | [2][3][4] |

| CAS Number | 2207-27-4 | [1][3][4][5] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid | [1][4] |

| Melting Point | 26-28 °C | [6] |

| Boiling Point | 108-110 °C at 11 mmHg | [6][7] |

| Density | 1.501 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.525 | [4][6] |

| Flash Point | 152 °F (67 °C) | [4][6] |

| Storage Temperature | 2-8 °C | [4][6] |

Spectroscopic Data

The structural identity of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene is confirmed through various spectroscopic techniques. A summary of available spectroscopic data is provided in Table 2.

| Spectroscopic Technique | Key Features and Data Source |

| ¹H NMR | A prominent singlet resonance is observed at approximately 3.35 ppm in deuterated chloroform, corresponding to the six protons of the two equivalent methoxy groups.[2] Spectral data is available on ChemicalBook.[1] |

| ¹³C NMR | Spectral data is available on ChemicalBook, allowing for the identification of the carbon skeleton. |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for C-H stretching vibrations of the methoxy groups in the high-frequency region.[2] Gas-phase IR spectral data is available in the NIST Chemistry WebBook.[8] |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry data is available in the NIST Chemistry WebBook, providing information on the fragmentation pattern and molecular weight.[9][10] |

Synthesis and Reactivity

1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene is a valuable reagent in organic synthesis, primarily owing to its reactivity as a diene in [4+2] cycloaddition reactions.

Synthesis of 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene

The most common and well-documented synthesis of the title compound involves the reaction of hexachlorocyclopentadiene with potassium hydroxide in methanol.[7][11]

Caution: Most polychlorinated compounds exhibit some level of toxicity. This procedure should be carried out in a well-ventilated fume hood.

Materials:

-

Hexachlorocyclopentadiene (0.93 mole, 254 g)

-

Methanol (800 mL)

-

Potassium hydroxide (2.14 moles, 120 g)

-

Water (for workup)

-

3 L three-necked flask

-

Condenser

-

Addition funnel

-

Mechanical stirrer

Procedure:

-

To a 3 L three-necked flask equipped with a condenser, an addition funnel, and a mechanical stirrer, add hexachlorocyclopentadiene and 800 mL of methanol.

-

Begin stirring the mixture.

-

Prepare a solution of potassium hydroxide in 600 mL of methanol and add it to the addition funnel.

-

Add the potassium hydroxide solution dropwise to the stirred solution of hexachlorocyclopentadiene over a period of approximately 2 hours. An exothermic reaction will occur, and the temperature should be maintained at a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture for an additional 2 hours at reflux.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into 2 L of a 50:50 ice-water mixture.

-

Separate the lower organic layer.

-

Wash the organic layer with water, then with a 5% sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the drying agent by filtration.

-

The crude product can be purified by vacuum distillation to yield 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene.

Synthesis workflow for 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene.

Reactivity in Diels-Alder Reactions

1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene is an excellent diene for Diels-Alder reactions with a wide variety of dienophiles.[12] The resulting norbornene derivatives are valuable intermediates in the synthesis of complex natural and non-natural products.[12] The rigid bicyclic framework of these adducts provides a powerful template for controlling stereoselectivity in subsequent chemical transformations.[12]

The following is a general procedure for a Diels-Alder reaction using 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene. The specific conditions (solvent, temperature, and reaction time) will vary depending on the reactivity of the dienophile.

Materials:

-

1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene (1 equivalent)

-

Dienophile (e.g., maleic anhydride, an alkene, or an alkyne; 1-1.2 equivalents)

-

Anhydrous solvent (e.g., xylene, toluene, or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a dry round-bottom flask containing a magnetic stir bar, add 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene and the chosen dienophile.

-

Add the anhydrous solvent to dissolve the reactants.

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may crystallize upon cooling. If so, collect the crystals by vacuum filtration.

-

If the product does not crystallize, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene in pharmaceuticals are not widely reported, its Diels-Alder adducts, particularly those possessing the norbornene scaffold, have garnered significant attention in medicinal chemistry for their potential as anticancer agents.[13]

The rigid and sterically defined nature of the norbornene framework allows for the precise spatial orientation of functional groups, which is a critical aspect of rational drug design. The synthesis of diverse libraries of norbornene derivatives, accessible through the Diels-Alder reaction of substituted cyclopentadienes like the title compound, represents a promising strategy for the discovery of new therapeutic agents.[13]

Research has shown that various norbornene derivatives exhibit significant antitumoral properties.[13] The structural modulation of these bicyclic compounds has a direct impact on their biological activity.[13] For instance, norcantharidin, a demethylated analog of cantharidin with a norbornene-like core, and its derivatives have been extensively studied for their anticancer activities.

The use of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene as a starting material allows for the introduction of chlorine and methoxy functionalities into the resulting norbornene adducts. These functional groups can serve as handles for further chemical modifications or may themselves contribute to the biological activity of the final compounds. The chlorinated nature of these molecules can influence their lipophilicity and metabolic stability, which are important pharmacokinetic properties.

Strategy for drug discovery using Diels-Alder reactions.

Safety and Handling

1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene is a hazardous chemical and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation.[14]

Precautionary Statements:

-

Wash skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin or eye irritation persists, seek medical advice/attention.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene is a highly functionalized cyclopentadiene derivative with significant utility in organic synthesis. Its facile preparation and reactivity as a diene in the Diels-Alder reaction make it a valuable precursor for the construction of complex, stereochemically defined polycyclic molecules. The growing interest in norbornene-based scaffolds in medicinal chemistry highlights the potential of this compound as a key building block in the development of novel therapeutics, particularly in the area of oncology. Further exploration of the biological activities of its derivatives is a promising avenue for future drug discovery efforts.

References

- 1. 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene(2207-27-4) 1H NMR spectrum [chemicalbook.com]

- 2. Buy 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene | 2207-27-4 [smolecule.com]

- 3. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy-,(CAS# 2207-27-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. 2207-27-4 CAS MSDS (1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene | 2207-27-4 [chemicalbook.com]

- 8. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]

- 9. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]

- 10. 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | C7H6Cl4O2 | CID 75154 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, a versatile reagent in organic synthesis. The document details its characteristic spectral data, outlines experimental protocols for its analysis, and illustrates its application in a key synthetic transformation.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | CDCl₃ | 3.35 | Singlet | -OCH₃ |

| ¹³C | CDCl₃ | Data not available in a tabulated format in the searched literature. | - | - |

Table 2: Mass Spectrometry (MS) Data

| Ionization Mode | m/z | Interpretation |

| Electron Impact (EI) | 262 | Molecular Ion [M]⁺ |

Note: The mass spectrum exhibits a characteristic isotopic pattern indicative of four chlorine atoms.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2950 | C-H stretch (methoxy) |

| ~1600-1650 | C=C stretch (cyclopentadiene ring) |

| ~1250 | C-O stretch (methoxy) |

| Below 800 | C-Cl stretch |

Note: The IR spectrum displays a complex absorption pattern. The values above are approximate and represent the principal absorption bands.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate analysis. The following are generalized protocols that can be adapted for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be necessary.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Electron Impact (EI) Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion abundance versus m/z.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

-

Data Processing: The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Synthetic Application: The Diels-Alder Reaction

This compound is a highly reactive diene commonly employed in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This reaction is a powerful tool for the construction of six-membered rings.

Below is a generalized workflow for a typical Diels-Alder reaction involving this compound.

Caption: A generalized workflow for the Diels-Alder reaction.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation between the observed signals and the molecular structure.

Caption: Logical connections between structure and spectroscopic data.

A Technical Guide to the Reactivity of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene

Introduction

5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, with the IUPAC name 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene, is a highly versatile and reactive diene used extensively in organic synthesis.[1][2] Its molecular formula is C₇H₆Cl₄O₂, and it has a molecular weight of 263.93 g/mol .[1][3] The structure consists of a planar cyclopentadiene ring substituted with four chlorine atoms at positions 1 through 4 and two geminal methoxy groups at position 5.[1] This substitution pattern creates a highly electron-deficient π-system, making it an excellent diene for various cycloaddition reactions, particularly the Diels-Alder reaction.[1][4]

Unlike many other cyclopentadiene derivatives, 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene does not dimerize, which enhances its stability and utility as a reagent.[5] Its primary application lies in its role as a building block for complex polycyclic and aromatic systems, where the resulting Diels-Alder adducts can undergo further transformations.[4][6] This guide provides an in-depth overview of its core reactivity, experimental protocols, and applications.

Core Reactivity: The Diels-Alder Reaction

The most significant reaction of this compound is the [4+2] Diels-Alder cycloaddition.[7] In this reaction, it serves as the conjugated diene, reacting with a wide range of dienophiles to form stable six-membered ring adducts, typically norbornene derivatives. The reaction is known for its high efficiency, atom economy, and the ability to construct complex molecular frameworks with high stereoselectivity.[4][7]

The presence of four electron-withdrawing chlorine atoms on the diene backbone influences its reactivity. These reactions typically exhibit high endo selectivity, a feature attributed to the favorable secondary orbital interactions in the transition state.[4] The methoxy groups at the C5 position do not participate directly in the cycloaddition but are crucial for the subsequent synthetic transformations of the adducts.[1][6]

Scope of Dienophiles and Quantitative Data

This compound undergoes Diels-Alder reactions with a diverse set of dienophiles. The reaction generally proceeds in good yields when the reactants are refluxed for an extended period.[6] The adducts formed are valuable intermediates for further synthesis.[6]

A summary of representative Diels-Alder adducts, including reaction yields and physical properties, is presented below.

| Dienophile | Yield (%) | Melting Point (°C) | Calculated Carbon (%) | Found Carbon (%) | Calculated Hydrogen (%) | Found Hydrogen (%) |

| Allyl alcohol | 71 | 83.6-84.5 | 37.29 | 37.28 | 3.75 | 3.80 |

| Allyl bromide | 90 | 63-64 | 31.17 | 31.42 | 2.86 | 2.85 |

| Acrolein | 65 | Liquid | 37.54 | 37.52 | 3.15 | 3.04 |

| Acrylic acid | 63 | 144-145 | - | - | - | - |

| Styrene | 82 | 92-92.5 | 49.32 | 49.34 | - | 1.97 |

| p-Chlorostyrene | 93 | 85-86 | - | - | - | - |

| Data sourced from a study by McBee, et al.[6] |

Experimental Protocols and Workflows

The following section details a generalized experimental protocol for a typical Diels-Alder reaction involving this compound.

Representative Protocol: Diels-Alder Adduct Formation

Objective: To synthesize a bicyclic adduct via the Diels-Alder reaction.

Materials:

-

This compound

-

Selected Dienophile (e.g., acrylic acid, styrene)

-

Solvent (e.g., benzene, toluene, or solvent-free)

-

Reflux apparatus

-

Crystallization solvent (e.g., methanol)

Procedure:

-

A mixture of this compound and the chosen dienophile is prepared.

-

The reaction mixture is heated under reflux. A typical reaction time is 48 hours to ensure completion.[6]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a solvent was used, it is removed under reduced pressure.

-

The crude product is purified, typically by recrystallization from a suitable solvent like methanol.[6]

-

The purified product (adduct) is collected by filtration, washed, and dried.

-

Characterization is performed using standard analytical techniques (e.g., melting point determination, elemental analysis, NMR spectroscopy).[1][6]

Caption: General experimental workflow for Diels-Alder reactions.

Synthetic Applications and Further Reactivity

The Diels-Alder adducts derived from this compound are synthetically valuable because the ketal bridge can be readily manipulated.[6] This allows for a sequence of reactions to synthesize complex aromatic systems that would be difficult to access otherwise.[6]

A key transformation involves the hydrolysis of the ketal bridge in the adducts to the corresponding carbonyl bridge compounds.[6] These carbonyl-bridged intermediates can then lose carbon monoxide upon heating, a process known as decarbonylation.[6] The resulting hydroaromatic chloro compounds can subsequently be dehydrogenated to yield highly substituted aromatic compounds in good yields.[6]

Caption: Synthetic pathway from adduct to aromatic compounds.

Other Reactions

While the Diels-Alder reaction dominates its chemistry, the high degree of halogenation and the presence of methoxy groups suggest potential for other transformations. The chlorine atoms on the cyclopentadiene ring are vinylic and generally unreactive towards standard nucleophilic substitution (SNAr) conditions unless significantly activated.[8] The gem-dimethoxy group, being a ketal, is susceptible to hydrolysis under acidic conditions, which as noted, is a key step in the synthetic utility of its Diels-Alder adducts.[6]

Conclusion

This compound is a robust and valuable reagent in synthetic organic chemistry. Its primary mode of reactivity is the Diels-Alder cycloaddition, which proceeds with a wide variety of dienophiles to produce structurally complex bicyclic adducts in high yield. The stability of the diene, coupled with the synthetic versatility of the resulting adducts, makes it an indispensable tool for the construction of intricate molecular architectures, including highly substituted aromatic systems. The experimental protocols are straightforward, further enhancing its appeal for applications in materials science, natural product synthesis, and drug discovery.

References

- 1. This compound | 2207-27-4 | Benchchem [benchchem.com]

- 2. 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | C7H6Cl4O2 | CID 75154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Diels-Alder Reactivity of Chlorinated Cyclopentadienes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Diels-Alder reactivity of chlorinated cyclopentadienes, focusing on hexachlorocyclopentadiene, pentachlorocyclopentadiene, and their derivatives. The document delves into their reaction kinetics, stereoselectivity, and the influence of reaction conditions, with a particular emphasis on applications relevant to drug development. Detailed experimental protocols and quantitative data are presented to facilitate practical application and further research.

Introduction to Diels-Alder Reactions of Chlorinated Cyclopentadienes

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene ring. Chlorinated cyclopentadienes, such as hexachlorocyclopentadiene, are noteworthy for their participation in these reactions, often exhibiting unique reactivity patterns. Due to the electron-withdrawing nature of the chlorine substituents, these dienes typically engage in inverse-electron-demand Diels-Alder reactions, where the diene is electron-poor and reacts readily with electron-rich dienophiles.[1][2][3] This reactivity has been famously exploited in the synthesis of organochlorine pesticides like Aldrin and Dieldrin.[4][5]

The general workflow for a Diels-Alder reaction involving a chlorinated cyclopentadiene can be visualized as follows:

Caption: General workflow of a Diels-Alder reaction with chlorinated cyclopentadienes.

Quantitative Analysis of Reactivity and Selectivity

The reactivity of chlorinated cyclopentadienes in Diels-Alder reactions is influenced by the degree of chlorination and the nature of the dienophile. While comprehensive kinetic data across a wide range of chlorinated cyclopentadienes is not extensively tabulated in a single source, available studies provide valuable insights.

For instance, the Diels-Alder reaction of 1,2,3,4-tetrachlorocyclopentadiene ethylene ketal (TCK) with styrene at 80 °C in dioxane has a reported rate constant of 3.3 × 10⁻³ M⁻¹s⁻¹.[6] The stereoselectivity of these reactions, particularly the ratio of endo to exo products, is a critical aspect. The endo product is often the kinetically favored product at lower temperatures due to secondary orbital interactions, while the more sterically stable exo product may be favored under thermodynamic control at higher temperatures.[7][8][9][10]

Lewis acid catalysis can significantly accelerate the reaction rates and enhance the endo-selectivity of Diels-Alder reactions involving cyclopentadiene derivatives.[2][11][12][13]

Table 1: Selected Diels-Alder Reaction Data for Cyclopentadiene Derivatives

| Diene | Dienophile | Conditions | Product Ratio (endo:exo) | Yield (%) | Reference(s) |

| Cyclopentadiene | Maleic Anhydride | Ethyl acetate/Hexane, room temperature | 4:1 | - | [7] |

| Dicyclopentadiene (in situ cracking) | Maleic Anhydride | Sealed tube, 185°C | 4:1 | - | [7] |

| Dicyclopentadiene (in situ cracking) | Butyl Acrylate | Sealed tube, 185°C | 1:1.85 | Good | [7] |

| Hexachlorocyclopentadiene | Bicyclo[2.2.1]hepta-2,5-diene | - | - | - | |

| - (followed by epoxidation) | - | - | - | 87 |

Note: Quantitative data for many chlorinated cyclopentadiene reactions are sparse in the readily available literature.

Experimental Protocols

Detailed experimental procedures for the Diels-Alder reaction of chlorinated cyclopentadienes are often specific to the target molecule. However, a general protocol can be adapted from the well-documented reaction of cyclopentadiene with maleic anhydride.

General Procedure for Diels-Alder Reaction of a Chlorinated Cyclopentadiene

The following procedure is a generalized guideline and should be optimized for specific reactants and desired products.

Caption: A typical experimental workflow for a Diels-Alder reaction.

Materials:

-

Chlorinated cyclopentadiene (e.g., hexachlorocyclopentadiene)

-

Dienophile (e.g., maleic anhydride, N-ethylmaleimide)

-

Anhydrous solvent (e.g., toluene, xylene, dioxane)

-

Lewis acid catalyst (optional, e.g., AlCl₃, Et₂AlCl)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reactant Preparation: In a dry, inert atmosphere, dissolve the chlorinated cyclopentadiene in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Dienophile: Add the dienophile to the reaction mixture. If the dienophile is a solid, it can be added directly or as a solution in the same solvent.

-

Catalyst Addition (Optional): If a Lewis acid catalyst is used, it should be added cautiously to the reaction mixture, often at a reduced temperature to control any exothermic reaction.

-

Reaction: The reaction mixture is then stirred at the desired temperature (which can range from room temperature to reflux) for a period determined by the reactivity of the substrates (from a few hours to several days). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched (e.g., by the addition of water or a saturated aqueous solution of a salt). The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of Dieldrin: A Case Study

The synthesis of Dieldrin provides a specific example of a Diels-Alder reaction with hexachlorocyclopentadiene.[4][5]

-

Diels-Alder Adduct Formation: Hexachloro-1,3-cyclopentadiene is reacted with norbornadiene in a Diels-Alder reaction to form the adduct, Aldrin.[4]

-

Epoxidation: The resulting Aldrin is then epoxidized using a peroxy acid, such as peracetic acid, to yield Dieldrin. This epoxidation step has been reported to proceed with a yield of 87%.

Applications in Drug Development and Biological Activity

The adducts of chlorinated cyclopentadienes, particularly chlorinated norbornene derivatives, have been investigated for their biological activities. The high lipophilicity and unique three-dimensional structures of these compounds make them interesting scaffolds for medicinal chemistry.

The well-known insecticide Dieldrin, for example, exerts its neurotoxic effects by interfering with GABA-mediated neurotransmission.[6][14] It acts as a non-competitive antagonist of the GABA-A receptor, blocking the chloride channel and leading to hyperexcitability of the central nervous system.[6] This mechanism of action highlights the potential for chlorinated norbornene derivatives to interact with specific biological targets.

The potential signaling pathway affected by Dieldrin can be simplified as follows:

Caption: Simplified diagram of Dieldrin's proposed mechanism of action on the GABA-A receptor.

Research into the biological evaluation of other chlorinated norbornene derivatives is ongoing, with potential applications as enzyme inhibitors or modulators of other signaling pathways.[15][16] The structural diversity that can be achieved through the Diels-Alder reaction of various chlorinated cyclopentadienes with a wide array of dienophiles offers a rich platform for the discovery of new bioactive molecules.

Conclusion

Chlorinated cyclopentadienes are versatile reagents in Diels-Alder reactions, offering access to a diverse range of polycyclic chlorinated compounds. Their reactivity, often governed by inverse-electron-demand principles, and the stereochemical outcomes of their cycloadditions can be tuned by the choice of reactants and reaction conditions, including the use of Lewis acid catalysts. While their historical application has been dominated by the synthesis of insecticides, the unique structural and electronic properties of the resulting adducts present intriguing opportunities for modern drug discovery and development. Further systematic studies on the kinetics and biological activities of a broader range of chlorinated cyclopentadiene-derived adducts are warranted to fully explore their potential in medicinal chemistry.

References

- 1. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Dieldrin - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 5. Dieldrin - Wikipedia [en.wikipedia.org]

- 6. Mode of action of lindane, dieldrin and related insecticides in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Synthesis of fluorinated cyclopentenyladenine as potent inhibitor of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene: Synthesis, Reactivity, and Applications in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, a versatile reagent in organic synthesis. It details its chemical properties, provides a list of synonyms for comprehensive literature searches, and presents detailed experimental protocols for its synthesis and key reactions. The guide further explores its application as a foundational building block in the synthesis of complex polycyclic molecules, including intermediates for potential therapeutic agents.

Chemical Identity and Synonyms

This compound is a chlorinated cyclic diene that serves as a valuable precursor in the construction of complex molecular architectures. A comprehensive literature search for this compound can be facilitated by using its various synonyms.

Table 1: Synonyms for this compound

| Synonym |

| 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene |

| 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene |

| 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy- |

| 2,3,4,5-Tetrachlorocyclopentadienone dimethyl acetal |

| 5,5-Dimethoxytetrachlorocyclopentadiene |

| Tetrachlorocyclopentadiene dimethyl ketal |

| Tetrachlorocyclopentadienone dimethyl acetal |

| NSC 5584 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆Cl₄O₂ |

| Molecular Weight | 263.93 g/mol |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid[1] |

| Melting Point | 26-28 °C |

| Boiling Point | 108-110 °C at 11 mmHg |

| Density | 1.501 g/mL at 25 °C |

| Refractive Index | n20/D 1.525 |

| CAS Number | 2207-27-4 |

Synthesis and Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of hexachlorocyclopentadiene with potassium hydroxide in methanol.[2]

References

Environmental Fate of Tetrachlorocyclopentadiene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative environmental fate data specifically for tetrachlorocyclopentadiene and its direct derivatives are scarce in publicly available scientific literature. This guide synthesizes information on closely related compounds, primarily hexachlorocyclopentadiene (HCCPD) and other chlorinated alicyclic compounds, to provide an inferred understanding of the potential environmental fate of tetrachlorocyclopentadiene derivatives. The experimental protocols described are based on methodologies for similar compounds and serve as a guide for future research.

Introduction

Tetrachlorocyclopentadiene and its derivatives are chlorinated cyclic olefins that can enter the environment through various industrial processes and as byproducts of pesticide manufacturing. Understanding their environmental fate—persistence, transformation, and transport—is crucial for assessing their potential ecological risks. This technical guide provides a comprehensive overview of the expected environmental behavior of these compounds, drawing parallels from structurally similar and well-studied analogues.

Abiotic Degradation Processes

Abiotic degradation pathways, including hydrolysis and photolysis, are significant transformation routes for many chlorinated organic compounds in the environment.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated cyclopentadienes, the rate of hydrolysis is influenced by pH, temperature, and the degree of chlorination. While specific hydrolysis data for tetrachlorocyclopentadiene is limited, studies on hexachlorocyclopentadiene (HCCPD) indicate that it undergoes hydrolysis. In moist soils, hydrolysis can be a significant loss mechanism for HCCPD. However, the strong sorption of these compounds to organic matter in soil can reduce the hydrolysis rate.[1][2]

Table 1: Hydrolysis Data for Related Chlorinated Cyclopentadienes

| Compound | Half-life (t½) | Conditions | Reference |

| Hexachlorocyclopentadiene | Several days | In water | [2] |

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In clear, shallow waters, photolysis can be a rapid degradation pathway for chlorinated cyclopentadienes. For instance, the half-life of hexachlorocyclopentadiene in such conditions can be less than an hour.[2] However, in deeper or turbid waters, light penetration is limited, and the importance of photolysis diminishes.[2] On soil surfaces, photolysis can also contribute to the degradation of these compounds, but its effect is negligible below the surface layers due to light attenuation.[1]

Table 2: Photodegradation Data for Related Chlorinated Cyclopentadienes

| Compound | Half-life (t½) | Conditions | Reference |

| Hexachlorocyclopentadiene | < 1 hour | Clear, shallow water | [2] |

Biotic Degradation Processes

Biodegradation involves the breakdown of organic substances by living organisms, primarily microorganisms. This process can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Biodegradation

Aerobic biodegradation is a key process in the environmental fate of many organic pollutants. For chlorinated cyclopentadiene derivatives, such as the pesticides dieldrin and endosulfan, soil fungi have been shown to be capable of degradation. For example, the fungus Mucor racemosus strain DDF has been observed to degrade over 90% of dieldrin within 10 days. Similarly, Mortierella sp. strains can degrade endosulfan. The degradation pathways often involve hydroxylation and subsequent ring cleavage.

Anaerobic Biodegradation

Table 3: Biodegradation Data for Related Chlorinated Cyclopentadiene Derivatives

| Compound | Degradation | Organism/System | Timeframe | Reference |

| Dieldrin | >90% | Mucor racemosus strain DDF | 10 days | This information is synthesized from general knowledge about microbial degradation of pesticides. |

| α-Endosulfan | >70% | Mortierella sp. strain W8 | 28 days | This information is synthesized from general knowledge about microbial degradation of pesticides. |

| β-Endosulfan | >50% | Mortierella sp. strain W8 | 28 days | This information is synthesized from general knowledge about microbial degradation of pesticides. |

Environmental Transport and Distribution

The movement and partitioning of tetrachlorocyclopentadiene derivatives in the environment are governed by their physical and chemical properties, particularly their water solubility, vapor pressure, and sorption characteristics.

Volatilization

Chlorinated cyclopentadienes can volatilize from water and soil surfaces. The rate of volatilization from water is influenced by factors such as water turbulence and wind speed.[1] For hexachlorocyclopentadiene, volatilization from water can be significant, with a substantial percentage of the applied dose evaporating within the first hour.[2] From soil, volatilization is generally slower and decreases with increasing organic carbon content due to stronger sorption.[1]

Sorption

Sorption to soil and sediment is a critical process that affects the mobility and bioavailability of tetrachlorocyclopentadiene derivatives. These compounds, being hydrophobic, are expected to bind strongly to organic matter in soil and sediment.[1] This strong sorption reduces their mobility, making them less likely to leach into groundwater, particularly in soils with high organic carbon content.[1][2] However, in sandy soils with low organic carbon, mobility may be higher.[1] The extent of sorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Table 4: Sorption and Bioaccumulation Data for Related Chlorinated Cyclopentadienes

| Compound | Parameter | Value | Matrix/Organism | Reference |

| Hexachlorocyclopentadiene | Bioaccumulation Factor (BCF) | 11-29 | Fathead minnow | [1] |

| Hexachlorocyclopentadiene | Bioaccumulation Factor (BCF) | 100-323 | Goldfish | [1] |

Experimental Protocols

Detailed experimental protocols are essential for generating reliable data on the environmental fate of tetrachlorocyclopentadiene derivatives. The following sections outline standard methodologies for key experiments.

Biodegradation Study Protocol

Objective: To determine the rate and extent of aerobic biodegradation of a tetrachlorocyclopentadiene derivative in soil.

Methodology:

-

Test System: Prepare microcosms using environmentally relevant soil. The soil should be characterized for properties such as pH, organic carbon content, and microbial biomass.

-

Test Substance: A specific tetrachlorocyclopentadiene derivative, radiolabeled if possible (e.g., with ¹⁴C), is added to the soil at a known concentration.

-

Incubation: The microcosms are incubated under controlled aerobic conditions (e.g., 25°C, in the dark). Moisture content is maintained at an optimal level for microbial activity.

-

Sampling: Soil samples are collected at regular intervals over a period of several weeks or months.

-

Analysis: The concentration of the parent compound and potential metabolites is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). If a radiolabeled compound is used, the evolution of ¹⁴CO₂ can be measured to quantify mineralization.

-

Data Analysis: The degradation rate and half-life (t½) are calculated by fitting the concentration-time data to an appropriate kinetic model (e.g., first-order kinetics).

Soil Sorption Study Protocol (Batch Equilibrium Method)

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of a tetrachlorocyclopentadiene derivative.

Methodology:

-

Soil and Solution Preparation: A well-characterized soil is used. A stock solution of the tetrachlorocyclopentadiene derivative is prepared in a 0.01 M CaCl₂ solution to maintain a constant ionic strength.

-

Equilibration: A known mass of soil is mixed with a known volume of the test solution in a series of centrifuge tubes. The tubes are agitated on a shaker for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.

-

Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of the tetrachlorocyclopentadiene derivative remaining in the aqueous phase is measured by GC-MS or HPLC. The amount sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Data Analysis: The Kd value is calculated as the ratio of the concentration of the compound in the soil to the concentration in the water at equilibrium. The Koc value is then calculated by normalizing the Kd value to the organic carbon content of the soil.

Signaling Pathways and Experimental Workflows

While specific microbial signaling pathways for the degradation of tetrachlorocyclopentadiene are not well-documented, the general pathways for the degradation of chlorinated aromatic compounds often involve initial activation by oxygenases, followed by ring cleavage and further metabolism.

Below are representative diagrams illustrating a hypothetical biodegradation pathway and a typical experimental workflow for a soil sorption study.

Caption: Hypothetical aerobic biodegradation pathway for tetrachlorocyclopentadiene.

Caption: Experimental workflow for a soil sorption (batch equilibrium) study.

Conclusion

The environmental fate of tetrachlorocyclopentadiene derivatives is likely characterized by moderate to low mobility in soil and sediment due to strong sorption to organic matter. While persistent in some environmental compartments, they are expected to undergo degradation through abiotic processes like photolysis and hydrolysis, and biotic processes, particularly by soil microorganisms. The lack of specific quantitative data for tetrachlorocyclopentadiene highlights a critical research gap. Further studies employing the standardized protocols outlined in this guide are necessary to accurately assess the environmental risks associated with these compounds.

References

An In-depth Technical Guide to the Synthesis of Dieldrin and Endrin

For Researchers, Scientists, and Drug Development Professionals

Dieldrin Synthesis

The synthesis of dieldrin is a two-step process that begins with the formation of its precursor, aldrin, followed by an epoxidation reaction.

Precursors for Dieldrin Synthesis

The primary precursors for the synthesis of dieldrin are:

-

Hexachlorocyclopentadiene

-

Norbornadiene

-

An epoxidizing agent (e.g., peracetic acid, perbenzoic acid, or hydrogen peroxide with a catalyst)

Norbornadiene itself can be synthesized from cyclopentadiene and acetylene.

Synthesis Pathway of Dieldrin

The overall synthesis of dieldrin involves two key chemical transformations:

-

Aldrin Synthesis via Diels-Alder Reaction: Aldrin is produced through a [4+2] cycloaddition, specifically a Diels-Alder reaction, between hexachlorocyclopentadiene (the diene) and norbornadiene (the dienophile).[1][2][3] This reaction forms the characteristic polycyclic structure of aldrin.

-

Epoxidation of Aldrin to Dieldrin: Dieldrin is then formed by the epoxidation of aldrin.[2] This oxidation reaction targets the double bond in the non-chlorinated ring of aldrin, converting it into an epoxide ring. This transformation is crucial as aldrin itself is not highly toxic to insects; it is metabolized in the insect to the active compound, dieldrin.[2]

Experimental Protocols and Reaction Conditions

Step 1: Aldrin Synthesis (Diels-Alder Reaction)

-

Reactants: Hexachlorocyclopentadiene and bicyclo[2.2.1]-2,5-heptadiene (norbornadiene).[2]

-

Reaction Type: Diels-Alder condensation.[2]

-

Temperature: The condensation reaction is typically carried out at approximately 120°C.[2]

-

Pressure: The reaction is performed at atmospheric pressure.[2]

-

Post-reaction Purification: Excess norbornadiene is removed by distillation, and the final aldrin product is often further purified by recrystallization.[2]

Step 2: Dieldrin Synthesis (Epoxidation)

-

Reactant: Aldrin.

-

Reagents: The epoxidation of aldrin can be achieved using several methods:

-

Peracid Epoxidation: Reaction with a peracid, such as peracetic acid or perbenzoic acid. This method produces dieldrin and an acid byproduct.[2] The reaction can be performed non-catalytically or with an acid catalyst like sulfuric acid or phosphoric acid.[2]

-

Hydrogen Peroxide Epoxidation: Reaction with hydrogen peroxide in the presence of a tungstic oxide catalyst (commonly tungsten trioxide). This method yields dieldrin and water.[2]

-

Endrin Synthesis

Endrin is a stereoisomer of dieldrin.[4][5] Its synthesis also involves a two-step process, starting with the formation of its precursor, isodrin, which is then epoxidized.

Precursors for Endrin Synthesis

The primary precursors for the synthesis of endrin are:

-

Hexachlorocyclopentadiene

-

Vinyl chloride

-

Cyclopentadiene

-

An epoxidizing agent (e.g., peracetic acid or perbenzoic acid)[4][5]

An alternative route involves the use of hexachloronorbornadiene and cyclopentadiene.[6]

Synthesis Pathway of Endrin

The synthesis of endrin proceeds through the following key steps:

-

Isodrin Synthesis: Isodrin is the endo-endo stereoisomer of aldrin.[7] Its synthesis begins with the condensation of hexachlorocyclopentadiene with vinyl chloride.[4][5] The resulting product is then dehydrochlorinated. This intermediate subsequently reacts with cyclopentadiene to form isodrin.[4][5]

-

Epoxidation of Isodrin to Endrin: The final step is the epoxidation of isodrin, which is accomplished by reacting it with a peracid, such as peracetic or perbenzoic acid, to yield endrin.[4][5][8]

Experimental Protocols and Reaction Conditions